VIM-2, or Verona integron-encoded metallo-β-lactamase 2, is a significant enzyme belonging to the metallo-β-lactamase family, which is known for its ability to hydrolyze a broad spectrum of β-lactam antibiotics, including penicillins and cephalosporins. It is particularly notable for its role in antibiotic resistance, contributing to the emergence of multidrug-resistant bacterial strains. VIM-2 has been detected in clinical isolates across various regions, including Europe and Asia, indicating its widespread presence and clinical relevance .
VIM-2 is encoded by the VIM gene found within integrons, which are genetic elements that can capture and express genes, particularly those conferring antibiotic resistance. The enzyme is primarily produced by Gram-negative bacteria, such as Pseudomonas aeruginosa and Enterobacteriaceae, which are often implicated in healthcare-associated infections .
VIM-2 is classified within the subclass B1 of the metallo-β-lactamases. This classification is based on its dependence on zinc ions for catalytic activity and its structural characteristics. It shares approximately 93% sequence identity with VIM-1 and 99% with VIM-3, highlighting its close evolutionary relationship with these variants .
The synthesis of VIM-2 typically involves recombinant DNA technology. The wild-type VIM-2 gene is cloned into an expression vector, allowing for the production of the enzyme in suitable host cells such as Escherichia coli. Following expression, purification techniques such as affinity chromatography are employed to isolate the enzyme from cellular components .
Purification often utilizes a His-tagged version of the enzyme, which facilitates binding to nickel-affinity columns. Subsequent steps may include anion-exchange chromatography to achieve higher purity levels. The activity of the purified enzyme can be confirmed through assays that measure its ability to hydrolyze specific substrates like nitrocefin .
The crystal structure of VIM-2 has been elucidated through X-ray crystallography, revealing that it consists of 240 amino acids and has a molecular mass of approximately 25 kDa. The enzyme adopts an αβ/βα sandwich fold typical of metallo-β-lactamases .
Two zinc ions are coordinated in the active site of VIM-2, which are essential for its enzymatic function. Structural studies have shown that these metal ions are bridged by a hydroxide ion, playing a critical role in substrate binding and catalysis .
VIM-2 catalyzes the hydrolysis of β-lactam antibiotics through a two-step mechanism involving the formation of a tetrahedral intermediate. The enzyme's active site facilitates the nucleophilic attack on the β-lactam ring by a hydroxide ion coordinated to zinc, leading to ring opening and subsequent product release .
The kinetic parameters of VIM-2 vary depending on the substrate used. Studies have demonstrated that VIM-2 exhibits different turnover rates and affinities for various β-lactams, with notable differences compared to other variants like VIM-1 .
The mechanism by which VIM-2 confers antibiotic resistance involves its ability to effectively hydrolyze β-lactam antibiotics before they can exert their antibacterial effects. This process involves several key residues within the active site that interact with the substrate, facilitating its degradation .
Recent studies utilizing deep mutational scanning have identified critical amino acid residues that influence both substrate specificity and enzyme stability. These findings provide insights into how mutations can enhance resistance against specific antibiotics while altering substrate recognition patterns .
VIM-2 is characterized by its solubility in aqueous solutions at physiological pH levels. It exhibits stability under various temperature conditions but may be susceptible to denaturation under extreme pH or temperature fluctuations.
As a metalloenzyme, VIM-2's activity is heavily dependent on the presence of divalent metal ions, particularly zinc. Its catalytic efficiency is influenced by factors such as metal ion concentration and the nature of the substrate being hydrolyzed .
Relevant data indicate that VIM-2 can degrade all classes of β-lactam antibiotics except monobactams, demonstrating its broad-spectrum activity against resistant bacterial strains .
VIM-2 serves as a critical target for developing novel inhibitors aimed at combating antibiotic resistance. Understanding its structure-function relationships has implications for drug design, particularly in creating compounds that can effectively inhibit VIM-type metallo-β-lactamases. Research continues to explore potential therapeutic strategies that could mitigate the impact of this enzyme on public health by restoring the efficacy of existing antibiotics against resistant pathogens .
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3